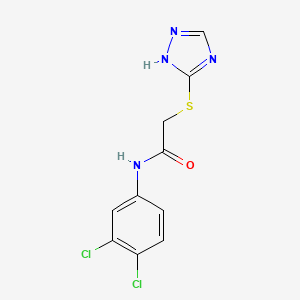

![molecular formula C17H26N2O4 B5540753 [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

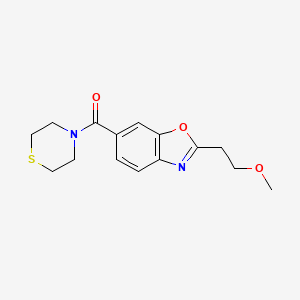

[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 322.18925731 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application in Synthesis of Heterocyclic Compounds

(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol has been used in the synthesis of various heterocyclic compounds. For instance, a study demonstrated its role in the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the formation of tetrahydropyridines and their fused derivatives like furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine. This process is significant for creating substances with privileged pharmacophore scaffolds, essential in medicinal chemistry (Matouš et al., 2020).

Utility in Enantioselective Reactions

The compound also finds application in enantioselective reactions. A study highlighted its use in the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals. This process involves exposure to allyl acetate, alpha-methyl allyl acetate, or 1,1-dimethylallene, leading to the production of optically enriched products. These products are significant for further chemical transformations like the Achmatowicz rearrangement, which is crucial in organic synthesis (Bechem et al., 2010).

Role in Photolysis Reactions

In photolysis reactions, this compound plays a crucial role. A study focused on the photolysis of 4-chloro-N,N-dimethylaniline, which, in the presence of this compound, leads to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. These heterocycles are significant for their high regio- and chemoselectivity, which are critical attributes in the synthesis of complex organic molecules (Guizzardi et al., 2000).

Involvement in Pauson-Khand Reactions

This compound is also involved in Pauson-Khand reactions, which are key for synthesizing complex organic structures. A study revealed that dicobalt hexacarbonyl complexes of chiral ynamines, derived from this compound, react with strained olefins at unusually low temperatures. Such reactions are crucial for creating diastereoselective compounds, which have a wide range of applications in synthetic organic chemistry (Balsells et al., 2000).

特性

IUPAC Name |

[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12-6-18(7-13(2)23-12)8-14-9-19(10-15(14)11-20)17(21)16-4-3-5-22-16/h3-5,12-15,20H,6-11H2,1-2H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCXWVCWBHQAZ-LXTVHRRPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CN(CC2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

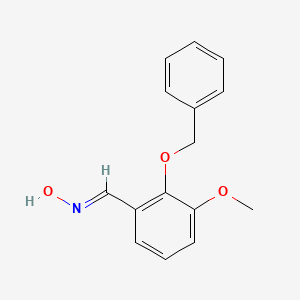

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

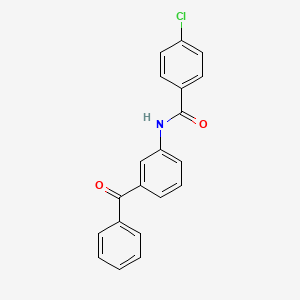

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

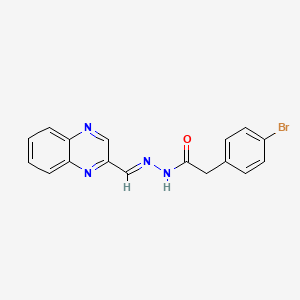

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)